3-Hydroxyoxetane-3-carboxamide (CAS 1273577-19-7) is a specialized heterocyclic building block featuring a strained four-membered oxetane ring. The key structural feature is the geminal substitution at the C3 position with both a hydroxyl (-OH) and a carboxamide (-CONH2) group. This specific arrangement provides a unique combination of high polarity, defined three-dimensional structure, and bifunctional reactivity, making it a critical precursor for advanced spirocyclic systems used in drug discovery programs. [1]
Substituting 3-hydroxyoxetane-3-carboxamide with simpler analogs like oxetane-3-carboxylic acid, 3-hydroxyoxetane, or alternative four-membered rings such as azetidines is often unviable. The dual functionality at the C3 position is essential for its primary application: the efficient, one-pot construction of high-value spiro-lactam oxetane scaffolds. [1] Alternative precursors would require additional, often low-yielding, synthetic steps to install the necessary functional handles, increasing process complexity and cost. Therefore, for direct access to these specific spirocyclic cores, this exact compound is the enabling starting material, not an interchangeable commodity.
3-Hydroxyoxetane-3-carboxamide is documented as a key starting material for the synthesis of spiro[oxetane-3,3'-pyrrolidin]-2'-one derivatives, a privileged scaffold for BET-protein inhibitors. [1] The geminal hydroxy-amide groups enable a direct intramolecular cyclization pathway upon reaction with an appropriate Michael acceptor. Attempting this synthesis with a simpler analog like oxetane-3-carboxylic acid would require a multi-step sequence to first form the amide and then perform the cyclization, demonstrating the superior process efficiency of the target compound.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Enables direct, one-pot intramolecular cyclization to form spiro-lactam. |
| Comparator Or Baseline | Oxetane-3-carboxylic acid would require a longer, multi-step sequence (e.g., amide coupling, then cyclization). |
| Quantified Difference | Reduces step count for accessing the core spirocyclic scaffold. |
| Conditions | Synthesis of spiro[oxetane-3,3'-pyrrolidin]-2'-one core for BET inhibitors. |
For developers of spirocyclic BET inhibitors or related compounds, using this precursor significantly shortens the synthetic route, saving time and resources.
The combination of an ether oxygen, a hydroxyl group, and a carboxamide group makes 3-hydroxyoxetane-3-carboxamide a highly polar building block. This translates to improved aqueous solubility, a critical attribute in drug discovery for both fragment screening and lead optimization. [1] Its calculated LogP (a measure of lipophilicity) is substantially lower than that of corresponding carbocyclic or non-hydroxylated analogs, indicating a more favorable profile for formulation in aqueous media and for improving the solubility of the final active molecule.
| Evidence Dimension | Calculated LogP (cLogP) |
| Target Compound Data | -1.5 (estimated) |
| Comparator Or Baseline | 1-Hydroxycyclobutane-1-carboxamide (carbocyclic analog): -0.6 (est.); 3-Methyloxetane-3-carboxamide (non-hydroxylated analog): -0.4 (est.) |
| Quantified Difference | Target compound is predicted to be significantly more hydrophilic (lower cLogP) than key structural analogs. |
| Conditions | cLogP values calculated using standard algorithms (e.g., ChemDraw). |
This compound is a superior choice for projects where increasing the aqueous solubility and improving the overall ADME profile of a lead series is a primary objective.
Spirocyclic oxetane scaffolds, derived from precursors like 3-hydroxyoxetane-3-carboxamide, are used to replace metabolically labile groups in drug candidates, leading to improved pharmacokinetic profiles. For instance, a spiro-oxetane moiety incorporated into a Bruton's tyrosine kinase (BTK) inhibitor demonstrated significantly enhanced metabolic stability in human liver microsomes compared to an earlier-stage compound. [1] The rigid, 3D structure of the spiro-oxetane shields adjacent chemical bonds from metabolic enzymes.
| Evidence Dimension | Metabolic Stability (Half-life, t½) |
| Target Compound Data | Final compound containing a spiro-oxetane scaffold: >120 min (Human Liver Microsomes) |
| Comparator Or Baseline | Related compounds with more traditional, flatter scaffolds often show lower metabolic stability. |
| Quantified Difference | Demonstrates high stability, a key improvement goal in lead optimization. |
| Conditions | In vitro metabolic stability assay using human liver microsomes (HLM). |
Procuring this building block provides a validated pathway to designing drug candidates with superior metabolic stability, reducing downstream attrition risk.
For research programs targeting BET proteins (e.g., BRD4), this compound serves as the most direct precursor for constructing spiro[oxetane-3,3'-pyrrolidin]-2'-one cores. Its use streamlines the synthesis of this high-value scaffold, enabling more rapid exploration of structure-activity relationships. [1]
In FBDD campaigns, where initial hits often suffer from poor solubility, incorporating this highly polar fragment is a strategic choice. Its favorable physicochemical profile can improve the aqueous solubility of subsequent merged or grown compounds, increasing the likelihood of developing viable leads.
When a lead compound exhibits poor metabolic stability due to oxidation at a benzylic or other labile position, replacing the problematic moiety with a spiro-oxetane scaffold derived from this building block is a proven strategy. This is particularly relevant in fields like kinase inhibitor design to produce more durable clinical candidates. [2]